molecular formula C17H19N3O B2775579 2-(4-Benzylpiperazino)nicotinaldehyde CAS No. 885949-58-6

2-(4-Benzylpiperazino)nicotinaldehyde

Cat. No.: B2775579
CAS No.: 885949-58-6
M. Wt: 281.359
InChI Key: BEBTWJZTZYJLQZ-UHFFFAOYSA-N
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Chemical Reactions Analysis

2-(4-Benzylpiperazino)nicotinaldehyde can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: It can be reduced to form alcohols or amines, depending on the reducing agent used.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-Benzylpiperazino)nicotinaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to study protein interactions and enzyme activities.

    Medicine: Research involving this compound includes its potential therapeutic effects and its role in drug development.

    Industry: It is used in the development of new materials and in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-Benzylpiperazino)nicotinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-(4-Benzylpiperazino)nicotinaldehyde can be compared with other similar compounds, such as:

    2-(4-Benzylpiperazino)pyridine: Similar structure but lacks the aldehyde group.

    4-Benzylpiperazine: A simpler structure with only the piperazine ring and benzyl group.

    Nicotinaldehyde: Contains the nicotinaldehyde moiety but lacks the piperazine ring.

The uniqueness of this compound lies in its combined structure, which allows it to participate in a wider range of chemical reactions and applications compared to its simpler counterparts .

Properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c21-14-16-7-4-8-18-17(16)20-11-9-19(10-12-20)13-15-5-2-1-3-6-15/h1-8,14H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEBTWJZTZYJLQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=CC=N3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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